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Introduction: The integration of light-emitting materials with silicon-based electronics is a

cornerstone of silicon photonics, aiming to overcome the limitations of silicon's indirect

bandgap. Erbium (Er), a rare-earth element, is a promising candidate due to its characteristic

intra-4f shell transition that emits light at a wavelength of approximately 1.54 µm, which

coincides with the low-loss C-band of optical fibers used in telecommunications.[1][2] This

compatibility makes erbium-doped silicon and erbium silicide (ErSi₂-x) highly attractive for

creating CMOS-compatible light sources, amplifiers, and photodetectors.[3][4]

This document provides detailed protocols for the formation of erbium silicide and the

fabrication of erbium-based silicon photonic devices, summarizes key performance data from

various studies, and illustrates the underlying processes and workflows.

Data Presentation: Performance and Material
Properties
The following tables summarize key quantitative data for erbium silicide and related devices

integrated into silicon photonics.

Table 1: Electrical and Physical Properties of Erbium Silicide (ErSi₂-x) on Silicon
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Property Value
Formation/Ann
ealing
Conditions

Substrate Reference

Schottky Barrier

Height (SBH)
0.783 - 0.805 eV

500 - 900 °C

Anneal
p-type Si(100) [5][6]

Schottky Barrier

Height (SBH)
0.343 - 0.427 eV

500 - 900 °C

Anneal
n-type Si(100) [5][6]

Schottky Barrier

Height (SBH)
~673 meV

RF Sputtering,

Room Temp
p-type Si [7]

Sheet

Resistance
< 30 Ω/sq

500 °C, 5 min

RTA
SOI [5]

Stable ErSi₂-x

Phase
Up to 1000 °C

RTA after

Sputtering
Si(100) [5][6]

Initial Reaction

Temperature
300 °C

RTA after

Sputtering
Si(100) [5][6]

Table 2: Performance Characteristics of Erbium-Based Silicon Photonic Devices
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Device Type Key Parameter Value
Operating
Conditions

Reference

Er/Si

Photodetector

External

Responsivity
0.55 mA/W

Room Temp, 8V

Reverse Bias
[7]

Er:O LED on SOI
Emission

Wavelength
~1550 nm

Room

Temperature
[8][9]

Er:O LED on SOI Emission Rate
~5 x 10⁶

photons/s

Room Temp

(1µm x 1µm

device)

[8][9]

Er-doped

Waveguide

Laser

Output Power > 10 mW Not specified [10]

Er-doped

Waveguide

Laser

Wavelength

Range
C- and L-bands Not specified [11]

Er/O Doped

Waveguide PD

Photoresponsivit

y
100 mA/W

Deep Cooling

Process
[12]

Experimental Protocols
Protocol 1: Formation of Erbium Silicide on a Silicon
Substrate
This protocol details the formation of an erbium silicide (ErSi₂-x) thin film on a silicon

substrate using sputtering and rapid thermal annealing (RTA).

1. Substrate Preparation: a. Start with a clean Si(100) wafer or a Silicon-on-Insulator (SOI)

wafer. b. Perform a standard RCA clean or equivalent solvent clean to remove organic and

metallic contaminants. c. Use a dilute hydrofluoric acid (HF) dip to remove the native oxide

layer immediately before loading into the deposition chamber.

2. Erbium Thin Film Deposition (RF Sputtering):[7] a. Place the cleaned substrate onto the

holder in a high-vacuum sputtering chamber. b. Evacuate the chamber to a base pressure of at
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least 3 × 10⁻⁶ mbar. c. Use a high-purity (e.g., 99.9%) metallic erbium target. d. To remove any

surface oxidation from the target, perform a pre-sputtering process for approximately 30

minutes at ~150 W RF power with the shutter closed. e. Introduce Argon (Ar) gas into the

chamber at a constant flow rate (e.g., 40 sccm) to achieve a working pressure of ~2.5 × 10⁻²

mbar. f. Deposit the erbium film onto the substrate at room temperature using a low RF power

(e.g., 30 W) to ensure good film quality. The deposition time will determine the final film

thickness (e.g., 11 minutes for a specific thickness).[7]

3. Rapid Thermal Annealing (RTA) for Silicidation:[5][6] a. Transfer the erbium-coated substrate

to an RTA chamber. b. Purge the chamber with a high-purity inert gas, such as nitrogen (N₂), to

prevent oxidation during annealing.[13] c. The solid-state reaction between Er and Si begins at

approximately 300 °C.[6] d. To form a stable ErSi₂-x phase, ramp the temperature to 500 °C

and hold for 5 minutes.[5] The silicide phase has been shown to be stable up to 1000 °C.[6] e.

After annealing, allow the substrate to cool down in the inert atmosphere.

4. Characterization: a. Phase Confirmation: Use X-ray Diffraction (XRD) to confirm the

formation of the hexagonal ErSi₂-x phase.[6] b. Morphology: Analyze the surface morphology

for defects like pinholes using Scanning Electron Microscopy (SEM) and Atomic Force

Microscopy (AFM).[6] c. Electrical Properties: Measure the sheet resistance using a four-point

probe.

Protocol 2: Fabrication of an Erbium/Oxygen Doped
Silicon LED on SOI
This protocol describes a CMOS-compatible process for fabricating an erbium-doped light-

emitting diode on an SOI wafer, which is a common platform in silicon photonics.[8][9][14]

1. Wafer and Initial Patterning: a. Start with a 220 nm-thick silicon device layer on a 2 µm-thick

buried oxide (BOX) SOI wafer.[8][14] b. Use standard top-down fabrication techniques,

including electron beam lithography (EBL) or photolithography, to define the diode geometry (p-

n junction areas, device mesas). c. Use Reactive Ion Etching (RIE) to transfer the pattern into

the silicon layer.

2. Ion Implantation for Doping: a. P-type and N-type Regions: Create the p-n junction by

implanting standard dopants (e.g., Boron for p-type, Phosphorus or Arsenic for n-type) into the

defined areas. b. Erbium and Oxygen Co-implantation: This step is critical for creating optically
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active centers. i. Implant Erbium (Er) ions into the central region of the diode, near the intended

p-n depletion area. The implantation energy must be tuned to place the peak of the erbium

doping profile in the center of the 220 nm silicon layer.[8] ii. Perform a co-implantation of

Oxygen (O) ions. The presence of oxygen enhances the number of optically active Er³⁺ sites

and improves the electroluminescence signal.[14][15] The ratio of Er to O is a key parameter to

optimize.

3. Dopant Activation and Defect Annealing: a. Perform a thermal annealing step (e.g., 30

minutes at 900°C) to activate the implanted dopants (p-type, n-type, and Er) and to repair

crystal damage caused by the implantation process.[14]

4. Metallization for Contacts: a. Deposit a metal layer (e.g., Aluminum or a Ti/Al stack) using

electron beam physical vapor deposition or sputtering. b. Use a lift-off process or etching to

pattern the metal, forming ohmic contacts to the p-type and n-type regions of the diode.

5. Device Characterization: a. Electrical Testing: Perform current-voltage (I-V) measurements to

confirm diode behavior (rectification). b. Optical Testing (Electroluminescence): i. Forward bias

the diode by injecting a current to stimulate electroluminescence. ii. Collect the emitted light,

typically through an objective lens, and focus it into a spectrometer or a single-photon detector

sensitive to the ~1550 nm wavelength range (e.g., superconducting nanowire single-photon

detectors).[8][14] iii. Measure the emission spectrum and the photon emission rate as a

function of the injected current.
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Caption: Workflow for Erbium Silicide Integration in Silicon Photonics.
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Caption: Electroluminescence Mechanism in an Er-doped Si Diode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1143583#integration-of-erbium-silicide-in-silicon-
photonics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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